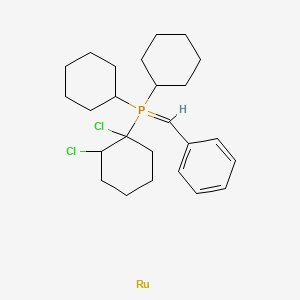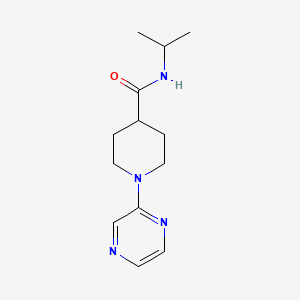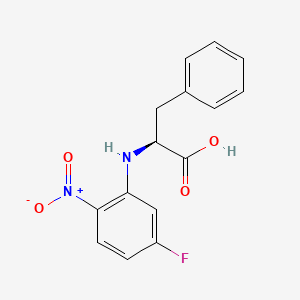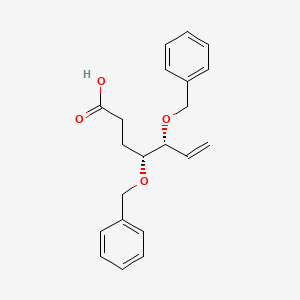
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane--ruthenium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is a complex organometallic compound It features a ruthenium center coordinated to a phosphane ligand, which is further substituted with benzylidene, dicyclohexyl, and 1,2-dichlorocyclohexyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the coordination of the ruthenium center with the phosphane ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:
Ligand Preparation: The phosphane ligand is synthesized by reacting dicyclohexylphosphine with benzylidene and 1,2-dichlorocyclohexyl groups.
Complex Formation: The prepared ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the oxidation state of ruthenium, impacting its catalytic activity.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents like dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
科学研究应用
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies: Its potential biological activity is explored for developing new therapeutic agents.
Industrial Processes: It is used in industrial processes requiring efficient and selective catalysts.
作用机制
The mechanism of action of Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets and pathways include:
Coordination with Substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.
Ligand Exchange: Ligand exchange processes can modulate the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
- Benzylidene(dicyclohexyl)(cyclohexyl)-lambda~5~-phosphane–ruthenium (1/1)
- Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–palladium (1/1)
Uniqueness
Benzylidene(dicyclohexyl)(1,2-dichlorocyclohexyl)-lambda~5~-phosphane–ruthenium (1/1) is unique due to its specific ligand environment and the presence of ruthenium. This combination imparts distinct electronic and steric properties, enhancing its catalytic activity and selectivity compared to similar compounds.
属性
CAS 编号 |
195881-89-1 |
|---|---|
分子式 |
C25H37Cl2PRu |
分子量 |
540.5 g/mol |
IUPAC 名称 |
benzylidene-dicyclohexyl-(1,2-dichlorocyclohexyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C25H37Cl2P.Ru/c26-24-18-10-11-19-25(24,27)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-21-12-4-1-5-13-21;/h1,4-5,12-13,20,22-24H,2-3,6-11,14-19H2; |
InChI 键 |
LLBOWFLAYPIIRB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(=CC2=CC=CC=C2)(C3CCCCC3)C4(CCCCC4Cl)Cl.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)

![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
